![molecular formula C11H10N4 B1525916 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile CAS No. 1414570-18-5](/img/structure/B1525916.png)
5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile
Overview
Description
5-Amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
Molecular Structure Analysis
The molecular structure of 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Chemical Reactions Analysis
5-Amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .
Scientific Research Applications
Pharmaceutical Applications
5-Amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile is a bioactive agent that finds applications in the pharmaceutical industry. It serves as a starting material for the synthesis of various heterocycles, which are important in drug development. For instance, derivatives of this compound have been used to create inhibitors for enzymes like Bruton Kinase (BTK), which are therapeutic targets for B-cell-driven malignancies .
Organic Synthesis
As a versatile synthetic building block, 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile is employed in the synthesis of complex organic molecules. It is particularly useful in constructing pyrazolo[1,5-a]pyrimidines and other condensed heterocycles , which have various applications ranging from medicinal chemistry to material science.
Molecular Simulation
This compound has been involved in molecular simulation studies to justify its potent in vitro activity against diseases like leishmaniasis and malaria. The simulations help understand its binding patterns and energetic profiles within biological systems .
Catalysis
Researchers have developed protocols using this compound in catalysis. For example, it has been used with alumina–silica-supported MnO2 as a recyclable catalyst for synthesizing pyrazole derivatives .
Intermediate Synthesis
5-Amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile is also an intermediate in the preparation of other valuable chemicals. For example, it can be transformed into N′-[4-formyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide, which is a precursor for further chemical reactions .
Safety and Hazards
Future Directions
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . Therefore, the future directions of 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile could involve further exploration of its potential applications in the pharmaceutical and agrochemical industries.
properties
IUPAC Name |
5-amino-4-methyl-1-phenylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8-10(7-12)14-15(11(8)13)9-5-3-2-4-6-9/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYSVJXHJBSJPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C#N)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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